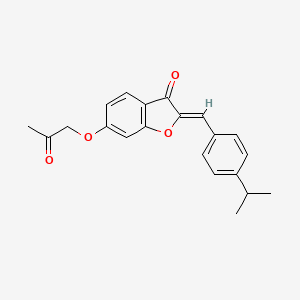

(Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

説明

特性

IUPAC Name |

(2Z)-6-(2-oxopropoxy)-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-13(2)16-6-4-15(5-7-16)10-20-21(23)18-9-8-17(11-19(18)25-20)24-12-14(3)22/h4-11,13H,12H2,1-3H3/b20-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMGXBNDFFKVLY-JMIUGGIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

Introduction of the Isopropylbenzylidene Group: The isopropylbenzylidene group can be introduced via a condensation reaction between the benzofuran core and 4-isopropylbenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate.

Attachment of the Oxopropoxy Group: The oxopropoxy group can be attached through an esterification reaction involving the benzofuran core and an appropriate oxopropylating agent, such as 2-bromoacetone, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

(Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the oxopropoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amino or thio derivatives of the benzofuran compound.

科学的研究の応用

Chemistry

In synthetic chemistry, (Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are investigating its mechanism of action and its potential as a lead compound for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is being studied for its potential use in drug development. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

作用機序

The mechanism of action of (Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

類似化合物との比較

Similar Compounds

- (Z)-2-(4-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

- (Z)-2-(4-ethylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

- (Z)-2-(4-tert-butylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Uniqueness

Compared to similar compounds, (Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group may enhance the compound’s ability to interact with specific molecular targets, leading to improved efficacy in certain applications.

生物活性

(Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Benzofuran core : A fused bicyclic structure that is often associated with various biological activities.

- Isopropylbenzylidene group : Contributes to the lipophilicity and potential receptor interactions.

- Oxopropoxy substituent : May enhance metabolic stability and bioavailability.

The molecular formula is C₁₈H₁₈O₃, and its molecular weight is approximately 290.34 g/mol.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| (Z)-2-(4-isopropylbenzylidene)... | 25 | |

| Vitamin C | 50 | Comparative Standard |

| Quercetin | 30 | Comparative Standard |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions. The mechanism appears to involve the modulation of NF-kB signaling pathways.

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties. In cell line assays, it has shown cytotoxic effects against various cancer types, including breast and colon cancer.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated:

- MCF-7 Cell Line : IC50 = 15 µM

- HT-29 Cell Line : IC50 = 20 µM

These findings suggest that the compound could be further explored as a potential chemotherapeutic agent.

The biological activity of this compound may be attributed to several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to effectively neutralize free radicals.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and tumor progression.

- Modulation of Gene Expression : By affecting transcription factors like NF-kB, it can alter the expression of genes related to inflammation and apoptosis.

Q & A

Q. What are the recommended synthetic routes for preparing (Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one?

The compound can be synthesized via a Knoevenagel condensation between 6-(2-oxopropoxy)benzofuran-3(2H)-one and 4-isopropylbenzaldehyde under acidic or basic conditions. Key steps include:

- Functionalization of the benzofuran-3(2H)-one core at the C2 position with the aldehyde group via dehydration .

- Optimization of reaction conditions (e.g., solvent, temperature, catalyst) to favor the (Z)-isomer, as geometric isomerism significantly impacts biological activity .

- Purification via column chromatography or recrystallization to isolate the (Z)-isomer .

Q. How should researchers characterize the geometric isomerism (Z/E) of this compound?

- Nuclear Magnetic Resonance (NMR): The coupling constant () between the C2 benzylidene proton and the adjacent proton in the benzofuran ring distinguishes (Z) (lower , ~10–12 Hz) from (E) (higher , ~15–17 Hz) .

- X-ray Crystallography: Definitive confirmation of the (Z)-configuration can be achieved via single-crystal X-ray diffraction .

- UV-Vis Spectroscopy: The (Z)-isomer typically exhibits a bathochromic shift compared to the (E)-isomer due to extended conjugation .

Q. What in vitro biological assays are suitable for evaluating its bioactivity?

- Antimicrobial Activity: Follow protocols from studies on analogous benzofuran-3(2H)-ones, such as agar dilution or microbroth dilution assays against Mycobacterium tuberculosis or Gram-positive bacteria .

- Antioxidant Potential: Use DPPH radical scavenging or FRAP assays, noting that electron-donating substituents (e.g., methoxy groups) enhance activity .

- Cytotoxicity Screening: Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC values with structurally similar compounds .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo studies?

- Metabolic Stability Analysis: Use liver microsome assays to identify rapid degradation pathways (e.g., oxidation of the 2-oxopropoxy group) that reduce in vivo efficacy .

- Structure-Activity Relationship (SAR) Refinement: Modify substituents (e.g., replacing 4-isopropyl with halogenated benzylidenes) to improve pharmacokinetic properties .

- Computational Docking: Compare binding affinities of (Z)- and (E)-isomers with target proteins (e.g., M. tuberculosis MtrA) to explain discrepancies .

Q. What strategies enable stereoselective synthesis of the (Z)-isomer?

- Dual-Metal Catalysis: Adopt methods from stereodivergent benzofuran-3(2H)-one syntheses, such as synergistic Cu/Ni catalysis to control allylation stereochemistry .

- Chiral Auxiliaries: Introduce temporary chiral groups at the benzylidene position to bias the condensation toward the (Z)-form .

- Solvent Polarity Effects: Polar aprotic solvents (e.g., DMF) favor the (Z)-isomer by stabilizing transition-state dipole interactions .

Q. How can computational methods predict the compound’s mechanism of action?

- Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., bacterial response regulators) to identify key binding residues .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity and reactive sites .

- ADMET Profiling: Use tools like SwissADME to assess bioavailability, blood-brain barrier penetration, and toxicity risks .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

- High-Resolution LC-MS: Identify oxidative or hydrolytic degradation products (e.g., cleavage of the 2-oxopropoxy group) .

- Accelerated Stability Testing: Expose the compound to heat, light, and humidity, then monitor changes via HPLC-PDA .

- Isolation of Degradants: Use preparative TLC or flash chromatography to isolate impurities for structural elucidation via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。